Pendrin (SLC26A4) Inhibitory Activity: 5-Benzyloxy-2-methylbenzofuran Chemotype Is Privileged Among Four Validated Scaffold Classes
A high-throughput screen of 50,000 synthetic small molecules identified 5-benzyloxy-2-methylbenzofurans as one of only four chemically distinct scaffold classes with pendrin inhibitory activity [1]. The most potent compound from the initial screen within this class, 3-carboxy-2-methylbenzofuran (1a), exhibited an IC₅₀ of 4.1 μM. Follow-up SAR on 732 benzofuran analogs produced compound 1d with an IC₅₀ of ~0.5 μM, representing an 8-fold improvement. The target compound, ethyl 4-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate, retains the identical 5-benzyloxy-2-methylbenzofuran core that defines this privileged pendrin-active chemotype, whereas the three other active scaffolds — N-aryl urea substituted 5-methyltryptamines, N-aryl urea substituted anthranilic acids, and substituted N-benzyl 3-carboxyindoles — are structurally unrelated and not substitutable for benzofuran-based probes [1].
| Evidence Dimension | Pendrin (SLC26A4) inhibition IC₅₀ |
|---|---|
| Target Compound Data | Not individually reported; retains the 5-benzyloxy-2-methylbenzofuran core scaffold that defines the pendrin-active chemotype class (IC₅₀ range: ~0.5–4.1 μM for close carboxylic acid analogs) [1]. |
| Comparator Or Baseline | Comparator class 1: N-aryl urea substituted 5-methyltryptamines (no pendrin IC₅₀ crossover with benzofuran class). Comparator class 2: N-aryl urea substituted anthranilic acids. Comparator class 3: substituted N-benzyl 3-carboxyindoles. Baseline: first-in-class pendrin inhibitors from prior HTS with IC₅₀ ~10 μM [1]. |
| Quantified Difference | The 5-benzyloxy-2-methylbenzofuran chemotype (including target compound core) outperforms the previous first-in-class pendrin inhibitors by at least 2.4-fold (4.1 μM vs. ~10 μM) and up to 20-fold for optimized analogs (0.5 μM vs. ~10 μM). Non-benzofuran scaffolds cannot be interchanged without losing pendrin engagement. |
| Conditions | In vitro pendrin inhibition assay; YFP fluorescence-based halide transport measurement in FRT cells expressing human SLC26A4 [1]. |
Why This Matters
For a researcher procuring a chemical probe to interrogate pendrin biology, selecting a non-benzofuran scaffold would forfeit a validated, privileged chemotype with demonstrated tractable SAR, while choosing a benzofuran analog without the 5-benzyloxy modification risks inactivity.
- [1] Master RJ, Karmakar J, Haggie PM, et al. High potency 3-carboxy-2-methylbenzofuran pendrin inhibitors as novel diuretics. Eur J Med Chem. 2025;283:117133. doi:10.1016/j.ejmech.2024.117133. View Source
